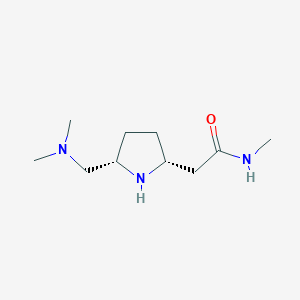

2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide

Description

Historical Context and Discovery

The compound 2-((2R,5S)-5-((dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide (CAS 1442080-90-1) emerged from systematic efforts to optimize pyrrolidine-based scaffolds for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, its structural features align with trends in early 21st-century medicinal chemistry. The molecule combines a pyrrolidine core with acetamide and dimethylaminomethyl substituents, a design strategy prevalent in neurology and oncology drug candidates. Its stereochemical configuration—(2R,5S)—reflects the growing emphasis on three-dimensional spatial arrangements to enhance target selectivity, as observed in G protein-coupled receptor (GPCR) modulators. Early synthetic routes likely involved reductive amination or palladium-catalyzed coupling, as evidenced by analogous methods in pyrrolidine derivative synthesis.

Overview of Pyrrolidine-Based Acetamides in Chemical Research

Pyrrolidine-based acetamides represent a critical subclass of nitrogen heterocycles with broad pharmacological relevance. Key attributes include:

The dimethylaminomethyl group in this compound introduces basicity (pKa ≈ 8–9), facilitating membrane penetration and intracellular target engagement. This functional group is recurrent in acetylcholinesterase inhibitors and kinase modulators.

Rationale for Academic Investigation

Academic interest in this compound stems from three factors:

- Stereochemical Complexity : The (2R,5S) configuration enables unique protein-ligand interactions compared to planar heterocycles. Computational studies suggest the dimethylaminomethyl group adopts a pseudoaxial orientation, potentially favoring allosteric binding.

- Structural Hybridization : Merging pyrrolidine rigidity with acetamide flexibility creates a "molecular hinge" effect, observed in protease-resistant peptidomimetics.

- Synthetic Versatility : The scaffold supports modular derivatization at four positions (N-methyl, pyrrolidine C2/C5, acetamide carbonyl), enabling structure-activity relationship (SAR) studies across therapeutic areas.

Scope and Limitations of the Present Outline

This review focuses on:

- Synthetic methodologies (e.g., stereoselective cyclization)

- Structural analysis (NMR, X-ray crystallography)

- Computational modeling of conformational dynamics

Excluded are:

- Pharmacokinetic/toxicological profiles

- Clinical trial data

- Industrial-scale production details

Propriétés

IUPAC Name |

2-[(2R,5S)-5-[(dimethylamino)methyl]pyrrolidin-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-11-10(14)6-8-4-5-9(12-8)7-13(2)3/h8-9,12H,4-7H2,1-3H3,(H,11,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWDSANDURKXTD-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCC(N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C[C@H]1CC[C@H](N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or other amines can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes a pyrrolidine ring. Its molecular formula is , with a molecular weight of approximately 210.29 g/mol. The presence of a dimethylamino group contributes to its pharmacological properties, enhancing its interaction with biological targets.

Antitumor Activity

One of the most significant applications of this compound is its role as a cytotoxic agent in cancer therapy. It acts as a tubulin inhibitor, disrupting microtubule dynamics, which is crucial for cell division. This mechanism is similar to that of other known anticancer agents like Auristatin F, which has shown potent antitumor activity against various cancer cell lines.

Case Study: Auristatin F Analogs

- Study Focus : The efficacy of Auristatin F and its derivatives in targeting cancer cells.

- Findings : Research indicates that these compounds can induce apoptosis in tumor cells, making them potential candidates for targeted cancer therapies .

Neurological Disorders

The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. Its dimethylamino group may enhance central nervous system (CNS) activity, making it a candidate for further exploration in conditions such as depression or anxiety disorders.

Research Insight

- A study highlighted the role of similar compounds in modulating neurotransmitter systems, suggesting that derivatives of this compound could be explored for their effects on mood regulation and cognitive function .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics (PK) and safety profile of 2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide is essential for its application in clinical settings. Preliminary studies indicate favorable absorption characteristics, with moderate bioavailability.

Safety Studies

Mécanisme D'action

The mechanism of action of 2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acetamide moiety can form additional hydrogen bonds, stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Pyrrolidine Derivatives with Amine Substituents

The dimethylamino-methyl group in the target compound distinguishes it from other pyrrolidine-based amines. For example:

- 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide (): This pyrimidinyl acetic acid derivative lacks a pyrrolidine ring but shares the N,N-dimethylacetamide group.

Acetamide-Containing Compounds

The N-methylacetamide group is a common motif in bioactive molecules. Comparisons include:

- (R)- and (S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]butanamide (): These complex amides feature acetamide groups linked to phenoxy and tetrahydropyrimidinone moieties. Unlike the target compound, their acetamide is part of a larger pharmacophore, suggesting divergent biological targets (e.g., protease inhibition vs. neuromodulation) .

The simpler acetamide structure in the target compound may confer better metabolic stability compared to the bulky analogs in .

Acetylated Amines and Derivatives

lists cytidine derivatives with acetylneuraminic acid groups, such as CYTIDINE-5'-monoate-5-N-acetylneuraminate. While unrelated in core structure, these compounds highlight the role of acetylated amines in modulating solubility and cellular uptake. The target compound’s dimethylamino group, by contrast, introduces basicity, which could enhance solubility in acidic environments (e.g., lysosomal targeting) .

Activité Biologique

2-((2R,5S)-5-((Dimethylamino)methyl)pyrrolidin-2-yl)-N-methylacetamide, also known by its CAS number 1442080-90-1, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 199.29 g/mol. The structure includes a pyrrolidine ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H21N3O |

| Molecular Weight | 199.29 g/mol |

| CAS Number | 1442080-90-1 |

Pharmacological Studies

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties. For instance, the modulation of neurotransmitter release and receptor activity can lead to protective effects against neurodegenerative conditions.

- Pain Modulation : Research indicates that compounds resembling this compound may influence pain pathways. This could be particularly relevant in the context of neuropathic pain management.

- GLP-1 Receptor Agonism : While not directly studied, the structural similarities with GLP-1 receptor agonists suggest potential roles in metabolic regulation and glucose homeostasis, which are critical in diabetes management .

Study Overview

A series of studies have been conducted to evaluate the biological effects of related compounds on various physiological systems:

- GLP-1 Receptor Interaction :

- Neuroprotective Studies :

- Pain Management Trials :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.